Phloroglucinol
Overview
Description
Phloroglucinol, also known as benzene-1,3,5-triol, is an organic compound with the chemical formula C₆H₃(OH)₃. It is a colorless solid that is used in the synthesis of pharmaceuticals and explosives. This compound is one of three isomeric benzenetriols, the other two being hydroxyquinol (benzene-1,2,4-triol) and pyrogallol (benzene-1,2,3-triol). This compound is notable for its role in various chemical reactions and its applications in different fields .
Mechanism of Action
Target of Action
Phloroglucinol primarily targets voltage-dependent calcium channels on smooth muscle cells . It also inhibits the action of Catechol-O-Methyl Transferase (COMT) . These targets play a crucial role in muscle contraction and neurotransmitter degradation, respectively.
Mode of Action
This compound interacts with its targets by directly inhibiting voltage-dependent calcium channels on smooth muscle cells . This interaction leads to an antispasmodic effect on smooth muscle and against visceral pain, especially in acute pain . By inhibiting COMT, it induces relaxation of experimental smooth muscular spasms .
Biochemical Pathways
This compound affects several biochemical pathways. It perturbs biochemical functions through stereoselective and site-specific modification of lysines in proteins vital for breast cancer metabolism, including lipid signaling, mitochondrial respiration, and glycolysis . It also plays a role in the lignin biosynthesis pathway , which is crucial for plant growth and development.
Pharmacokinetics
This compound is rapidly and extensively absorbed after oral administration .
Result of Action
This compound has a significant impact at the molecular and cellular levels. It offers cytoprotective effects by preventing dendritic spine density loss in Alzheimer’s disease, reducing ROS levels in Parkinson’s disease and ALS, and inhibiting amyloid aggregate formation in Huntington’s disease . It also exhibits certain antiproliferative activities on cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the hydration state of this compound can affect its properties . The observed differences in the morphology and diffuse scattering effects with growth conditions have been scientifically controversial
Biochemical Analysis
Biochemical Properties
Phloroglucinol interacts with various enzymes, proteins, and other biomolecules. It has been found to have growth-promoting properties, increasing shoot formation and somatic embryogenesis in several horticultural and grain crops . It is also known to act as an auxin synergist or auxin protector .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to offer cytoprotective effects by preventing dendritic spine density loss in Alzheimer’s disease, reducing ROS levels in Parkinson’s disease and ALS, and inhibiting amyloid aggregate formation in Huntington’s disease . It also increases shoot formation and somatic embryogenesis in several horticultural and grain crops .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is a weak triprotic acid and exists in equilibrium with keto tautomers . It also behaves like a benzenetriol as the three hydroxyl groups can be methylated to give 1,3,5-trimethoxybenzene .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It has been shown to protect against synaptic loss in 6-OHDA-lesioned rats’ midbrain, evidenced by enhanced synaptophysin levels . In SH-SY5Y cultures, this compound reduced 6-OHDA cytotoxicity, diminishing ROS, lipid peroxidation, protein carbonylation, and 8-hydroxyguanine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on Parkinson’s disease, this compound treatment led to improved motor performance . In another study, this compound protected against synaptic loss in 6-OHDA-lesioned rats’ midbrain .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a degradation product of phloridzin and has been used in vitro for inducing or improving different plant developmental events . It is also a precursor in the lignin biosynthesis pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been shown to cross the blood-brain barrier, making it accessible to the brain . It is also soluble in diethyl ether, ethanol, and pyridine .
Subcellular Localization
This compound is localized in the extracellular region . It has been shown to be involved in lignin synthesis and stone cell development in pear fruit .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phloroglucinol can be synthesized through several methods. One common method involves the hydrolysis of benzene-1,3,5-triamine and its derivatives. This process typically involves the following steps:
Bromination of Resorcinol: Resorcinol is dissolved in a reaction solvent, followed by the addition of an N-bromosuccinimide solution. The mixture is heated to perform the bromination reaction, resulting in 4-bromoresorcinol.
Hydrolysis: The obtained 4-bromoresorcinol is then subjected to hydrolysis in the presence of a strong alkali and a catalyst, yielding a this compound salt solution.
Industrial Production Methods: In industrial settings, this compound can be produced through microbial biosynthesis. For example, Escherichia coli can be genetically engineered to produce this compound from acetate. This method involves the expression of this compound synthase (PhlD) and acetyl-CoA carboxylase (ACCase) in E. coli, which catalyze the conversion of malonyl-CoA to this compound .
Chemical Reactions Analysis
Types of Reactions: Phloroglucinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized through proton-coupled electron transfer (PCET) and sequential proton-loss electron transfer (SPLET) mechanisms. These reactions typically occur in different pH ranges, with PCET dominating at lower pH levels and SPLET at higher pH levels .
Reduction: this compound can be reduced to form different derivatives, such as this compound trimethyl ether. This reaction involves the methylation of the hydroxyl groups on the benzene ring .
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, it can react with acyl chlorides to form acylated derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acyl chlorides and alkyl halides are commonly used reagents.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include methylated derivatives.
Substitution: Products include acylated and alkylated derivatives.
Scientific Research Applications
Phloroglucinol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phloroglucinol is similar to other benzenetriols such as hydroxyquinol and pyrogallol. it is unique in its specific applications and chemical properties:
Hydroxyquinol (benzene-1,2,4-triol): This compound is used in the synthesis of dyes and as a photographic developer.
Pyrogallol (benzene-1,2,3-triol): This compound is used in hair dye formulations and as a reagent in laboratories.
This compound stands out due to its diverse applications in pharmaceuticals, plant tissue culture, and industrial processes .
Properties
IUPAC Name |
benzene-1,3,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYQQDYXPDABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048354 | |
Record name | 1,3,5-Trihydroxybenzene | |
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Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Discolored by light; [Merck Index] White or cream colored powder; [MSDSonline] Crystallizes in anhydrous or dihydrate form; Sweet tasting crystals; [Ullmann], Solid | |
Record name | Phloroglucinol | |
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Record name | 1,3,5-Trihydroxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |
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Solubility |
10.6 mg/mL at 20 °C | |
Record name | 1,3,5-Trihydroxybenzene | |
Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.00016 [mmHg] | |
Record name | Phloroglucinol | |
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CAS No. |
108-73-6 | |
Record name | Phloroglucinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-73-6 | |
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Record name | Phloroglucinol | |
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Record name | Phloroglucinol | |
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Record name | 1,3,5-Benzenetriol | |
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Record name | 1,3,5-Trihydroxybenzene | |
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Record name | Phloroglucinol | |
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Record name | PHLOROGLUCINOL | |
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Record name | 1,3,5-Trihydroxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |
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Melting Point |
218.5 °C | |
Record name | 1,3,5-Trihydroxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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